PSB-18422
Description
PSB-18422 is a synthetic small-molecule agonist of the orphan G protein-coupled receptor GPR17, which plays a role in modulating inflammatory and neurodegenerative pathways . Structurally, it belongs to the 3-(2-carboxyethyl)indole-2-carboxylic acid derivative family, featuring a 4-fluoro-6-bromo substitution on the indole ring. This compound exhibits high potency, with a reported EC50 of 27.9 nM in activating GPR17, making it one of the most potent agonists in its class . Its pharmacological activity is attributed to its ability to stabilize receptor conformations that enhance downstream signaling, as demonstrated through molecular docking and dynamics studies .
Properties
Molecular Formula |
C12H9BrFNO4 |
|---|---|
Molecular Weight |
330.1094 |
IUPAC Name |
6-Bromo-3-(2-carboxyethyl)-4-fluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H9BrFNO4/c13-5-3-7(14)10-6(1-2-9(16)17)11(12(18)19)15-8(10)4-5/h3-4,15H,1-2H2,(H,16,17)(H,18,19) |
InChI Key |
BRRVCURODGLQPJ-UHFFFAOYSA-N |
SMILES |
O=C(C(N1)=C(CCC(O)=O)C2=C1C=C(Br)C=C2F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PSB-18422; PSB 18422; PSB18422; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural profiles of PSB-18422 are best understood in the context of its analogs. Below is a detailed comparison based on in vitro potency, selectivity, and substituent effects :
Structural and Activity Data
| Compound Name | Substituents | EC50 (nM) | Selectivity (vs. P2Y Receptors) | Key Structural Features |
|---|---|---|---|---|
| This compound | 4-Fluoro, 6-Bromo | 27.9 | High | Halogenated substituents enhance potency |
| PSB-1737 | 6-Phenoxy | 270 | Moderate | Bulky phenoxy group reduces affinity |
| PSB-18484 | 4-Fluoro, 6-Iodo | 32.1 | High | Iodo substitution improves lipophilicity |
| PSB-1767 | 4-Chloro, 6-Hexyloxy | 67.0 | Moderate | Long alkoxy chain lowers EC50 |
| PSB-17183 | 6-Hexyloxy | 115 (Partial agonist) | Low | Lacks halogenation; partial efficacy |
Source : Activity data from J. Med. Chem. (2018) .
Key Findings and Structure-Activity Relationships (SAR)
Halogenation :
- The 4-fluoro-6-bromo substitution in this compound maximizes receptor binding via hydrophobic interactions and halogen bonding within the GPR17 pocket .
- Replacement of bromine with iodine (PSB-18484) slightly reduces potency (EC50 = 32.1 nM), likely due to increased steric hindrance .
Substituent Bulk: Bulky groups like phenoxy (PSB-1737) or hexyloxy (PSB-1767) decrease potency, suggesting steric constraints in the receptor’s binding site .
Partial Agonism :
- PSB-17183, lacking halogenation, acts as a partial agonist (EC50 = 115 nM), emphasizing the necessity of halogen atoms for full efficacy .
Selectivity :
- This compound and PSB-18484 show negligible activity at P2Y receptors, whereas PSB-1737 and PSB-1767 exhibit off-target effects, likely due to less optimized substituents .
Research Implications and Limitations
- Therapeutic Potential: this compound’s high potency and selectivity make it a lead candidate for GPR17-targeted therapies. Preclinical studies in neuroinflammatory models are warranted .
- Synthetic accessibility of halogenated analogs (e.g., bromine/iodine) may complicate large-scale production .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
